molecular formula C21H24N2OS B319166 N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-cyclohexyl-N-methylthiourea

N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-cyclohexyl-N-methylthiourea

Cat. No.: B319166
M. Wt: 352.5 g/mol
InChI Key: FRDIHZIOSXDDSO-UHFFFAOYSA-N
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Description

N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-cyclohexyl-N-methylthiourea is an organic compound that belongs to the class of biphenyl carboxamides This compound is characterized by the presence of a cyclohexyl group, a methyl group, and a carbamothioyl group attached to a biphenyl-4-carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-cyclohexyl-N-methylthiourea typically involves the reaction of biphenyl-4-carboxylic acid with cyclohexyl isothiocyanate and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Formation of Biphenyl-4-carboxylic Acid Chloride:

    • Biphenyl-4-carboxylic acid is treated with thionyl chloride (SOCl₂) to form biphenyl-4-carboxylic acid chloride.
    • Reaction conditions: Reflux in anhydrous conditions.
  • Reaction with Cyclohexyl Isothiocyanate:

    • The biphenyl-4-carboxylic acid chloride is then reacted with cyclohexyl isothiocyanate to form the intermediate product.
    • Reaction conditions: Stirring at room temperature.
  • Addition of Methylamine:

    • Finally, methylamine is added to the reaction mixture to yield this compound.
    • Reaction conditions: Stirring at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-cyclohexyl-N-methylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine group.

    Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like sulfuryl chloride (SO₂Cl₂).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-cyclohexyl-N-methylthiourea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functional compounds.

Mechanism of Action

The mechanism of action of N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-cyclohexyl-N-methylthiourea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-cyclohexyl-N-methylthiourea can be compared with other biphenyl carboxamide derivatives:

    Similar Compounds:

Uniqueness:

  • The presence of both cyclohexyl and methyl groups attached to the carbamothioyl moiety imparts unique chemical properties to this compound.
  • This compound exhibits distinct reactivity and biological activity compared to its analogs, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H24N2OS

Molecular Weight

352.5 g/mol

IUPAC Name

N-[cyclohexyl(methyl)carbamothioyl]-4-phenylbenzamide

InChI

InChI=1S/C21H24N2OS/c1-23(19-10-6-3-7-11-19)21(25)22-20(24)18-14-12-17(13-15-18)16-8-4-2-5-9-16/h2,4-5,8-9,12-15,19H,3,6-7,10-11H2,1H3,(H,22,24,25)

InChI Key

FRDIHZIOSXDDSO-UHFFFAOYSA-N

SMILES

CN(C1CCCCC1)C(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CN(C1CCCCC1)C(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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